molecular formula C7H15NO2 B8669879 Isobutyl 3-aminopropanoate

Isobutyl 3-aminopropanoate

Cat. No.: B8669879
M. Wt: 145.20 g/mol
InChI Key: PTNAKORMGDKRAR-UHFFFAOYSA-N
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Description

Isobutyl 3-aminopropanoate is an ester derivative of 3-aminopropanoic acid, characterized by an isobutyl ester group (C₄H₉O) attached to the carboxylate moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for developing bioactive molecules.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-methylpropyl 3-aminopropanoate

InChI

InChI=1S/C7H15NO2/c1-6(2)5-10-7(9)3-4-8/h6H,3-5,8H2,1-2H3

InChI Key

PTNAKORMGDKRAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CCN

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Isobutyl 3-aminopropanoate undergoes hydrolysis under both acidic and basic conditions to yield 3-aminopropanoic acid and isobutyl alcohol.

Reaction TypeConditionsProductsReference
Acidic HydrolysisHCl/H₂O, reflux3-Aminopropanoic acid + isobutyl alcohol
Basic HydrolysisNaOH/EtOH, heating3-Aminopropanoic acid + sodium isobutyrate

Mechanistically, hydrolysis involves nucleophilic attack on the carbonyl carbon, facilitated by the electron-withdrawing effect of the amine group .

Reduction Reactions

The ester group can be reduced to form 3-aminobutanol using borohydride reagents.

Reducing AgentSolventProductYieldReference
LiAlH₄Anhydrous ether3-AminobutanolN/A*
NaBH₄EtOH3-Aminobutanol92.6%

*Reduction typically employs Lewis acids (e.g., MgCl₂) to stabilize intermediates .

Substitution Reactions

The ester group undergoes nucleophilic substitution with various reagents:

Reaction TypeNucleophileConditionsProductReference
AlkylationGrignard reagentsTHF, -78°CSubstituted esters
AmidationAcyl chloridesDMF, room tempAmides

For example, amidation with acyl chlorides converts the ester to amide derivatives, as seen in analogous reactions .

Amine Group Reactions

The primary amine in this compound participates in diverse transformations:

Reaction TypeReagentProductReference
AcylationBenzyl chloroformateN-Benzoyl derivative
AlkylationAlkyl halidesQuaternary ammonium salts

The amine’s reactivity is influenced by its proximity to the carbonyl group, which may modulate steric and electronic effects .

Enzymatic Transformations

Enzyme-catalyzed reactions, such as those involving imidase activity (e.g., BpIH mutants), may enable selective transformations of related compounds, though direct evidence for this compound is limited .

Comparison with Similar Compounds

Structural and Functional Differences

  • Ester Group Variations: Isobutyl vs. For example, Ethyl 3-amino-3-phenylpropanoate (MW 207.24) is more polar than this compound due to its shorter chain . Branched vs. Linear Chains: Isobutyl’s branching may reduce crystallization tendencies, improving solubility in organic solvents compared to linear analogs like n-butyl derivatives .
  • Substituent Effects: Aromatic vs. Aliphatic Groups: Ethyl 3-amino-3-phenylpropanoate incorporates a phenyl ring, enabling π-π interactions in target binding, unlike aliphatic this compound . Heterocyclic Modifications: Pyrimidine () or thiazole () substituents in analogs introduce hydrogen-bonding sites, broadening biological activity (e.g., antifungal or antiviral effects).
  • Solubility and Reactivity: Methyl 3-amino-2,2-dibenzylpropanoate’s low methanol solubility stems from steric hindrance, whereas smaller esters like ethyl derivatives exhibit better solubility . Amino group acetylation (e.g., Methyl 3-(3-aminophenyl)-2-acetamidopropanoate) improves stability against enzymatic degradation .

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